N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound characterized by its fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antitumor, anti-inflammatory, and antimicrobial properties. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can interact with various biological targets, making them promising candidates for drug development.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. They have shown promise in treating conditions such as cancer, inflammation, and infections.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Other pyrazolo[1,5-a]pyrimidines
Uniqueness: N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to its specific structural features and potential applications. While similar compounds may share some biological activities, the unique arrangement of atoms in this compound can lead to distinct biological effects and industrial uses.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its diverse applications and unique properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(13-10-3-1-2-4-11(10)21-18-13)17-9-7-15-12-5-6-16-19(12)8-9/h5-8H,1-4H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXPUFYVRLFGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN4C(=CC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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